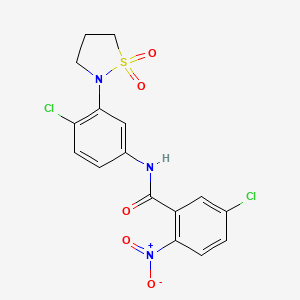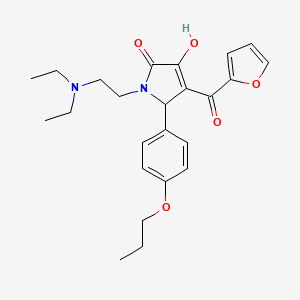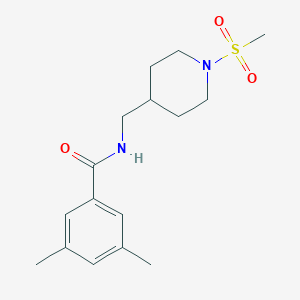
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride often involves complex reactions to incorporate fluorinated groups, which can significantly alter the physical and chemical properties of the molecules. For instance, the synthesis of fluorinated polyimides from related diamines shows the complexity and precision required in such chemical syntheses, highlighting the importance of specific functional groups in achieving the desired properties of the resulting polymers (Zhao et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their physical and chemical properties. For example, the introduction of fluorinated groups can significantly influence the solubility, thermal stability, and mechanical properties of polymers derived from these compounds. The detailed molecular structure analysis provides insights into how specific substitutions affect the overall properties of the material (Li et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride and related compounds can be complex due to the presence of reactive fluorinated groups. These groups can engage in various chemical reactions, offering pathways to synthesize a wide range of derivatives with potential applications in material science and pharmaceuticals (Sosnovskikh, 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, thermal stability, and mechanical strength, are directly influenced by their molecular structure. The incorporation of fluorinated groups can lead to materials with low dielectric constants, high thermal stability, and excellent solubility in organic solvents, making them suitable for applications in electronic devices and high-performance materials (Zhao et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and stability under various conditions, are critical for the application of these compounds in material science and pharmaceuticals. The presence of fluorinated groups can significantly alter these properties, leading to compounds with unique reactivities and stabilities that can be tailored for specific applications (Sosnovskikh, 1998).
Aplicaciones Científicas De Investigación
Analysis of 2,4-D Herbicide Toxicity
2,4-Dichlorophenoxyacetic acid (2,4-D) is widely used in agriculture and urban activities for pest control. Research has rapidly advanced in understanding its toxicology and mutagenicity, focusing on its impact on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target aquatic species. Future research may delve into molecular biology aspects, especially gene expression and pesticide degradation studies, to mitigate environmental impacts and enhance safety protocols in its use (Zuanazzi et al., 2020).
Environmental Impact of Organochlorine Compounds
The environmental consequences of chlorophenols, including 2,4-dichlorophenol, have been assessed through extensive review. Despite moderate toxic effects to mammalian and aquatic life, long-term exposure to fish shows considerable toxicity. Understanding the persistence and bioaccumulation potential of these compounds is crucial for developing strategies to mitigate their environmental footprint (Krijgsheld & Gen, 1986).
Application in OLEDs
The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)-based materials, related to the broader chemical family, show promise in organic light-emitting diodes (OLEDs) applications. Their tunable structural design and synthesis for OLED devices highlight the potential of such compounds in advancing organic optoelectronics, offering pathways for "metal-free" infrared emitters (Squeo & Pasini, 2020).
Microbial Biodegradation of Herbicides
The role of microorganisms in degrading 2,4-D, a synthetic auxin used in agriculture, underscores the importance of bioremediation processes. Research on microbial pathways for degrading herbicides like 2,4-D can inform environmental management practices to prevent pollution and protect public health (Magnoli et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-7-3-4-9(8(2)5-7)10(11,12)6-13;/h3-5H,6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAPETYKMRAODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)(F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)
![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)
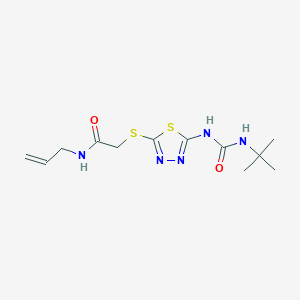
![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)
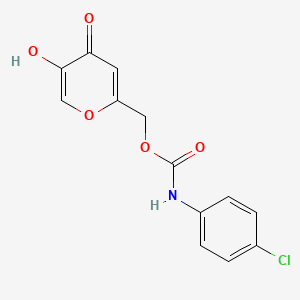
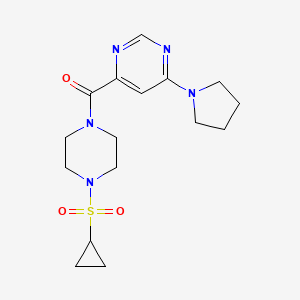
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)

